molecular formula C16H16N4O4S B2554746 Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate CAS No. 378212-98-7

Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

Cat. No. B2554746
CAS RN: 378212-98-7
M. Wt: 360.39
InChI Key: YEYSSUFQECILFQ-UHFFFAOYSA-N
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Description

Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate, also known as MBMDP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MBMDP is a purine derivative that possesses a sulfur-containing functional group, making it an interesting candidate for drug development. In

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Antimicrobial Activity

Research into compounds with structures akin to Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate has shown potential antimicrobial properties. For instance, novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffolds have demonstrated potent and selective activities against Helicobacter pylori, a gastric pathogen, showcasing the role of sulfanylacetate derivatives in developing new antimicrobial agents (Carcanague et al., 2002).

Enantioselective Synthesis

The use of sulfides, including structures similar to Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate, in enantioselective epoxidation has been explored. This involves employing D-(+)-camphor-derived sulfides for the synthesis of enantiomerically enriched oxiranes, highlighting the application of sulfanylacetate derivatives in asymmetric synthesis to achieve opposite asymmetric induction (Li et al., 1996).

Chemical Reactivity and Applications

Heterocyclic Compound Synthesis

The synthesis of novel 1,2,4-triazole derivatives has been investigated, demonstrating the versatility of sulfanylacetate and related structures in creating biologically active compounds. These synthesized compounds exhibit antibacterial and antifungal activities, underscoring their significance in developing new therapeutics (Mange et al., 2013).

Bioactive Molecule Development

The exploration of bioactive molecules based on phenylthiourea and acetophenone derivatives, incorporating sulfur and nitrogen, emphasizes the role of sulfanylacetate derivatives in drug discovery. Such compounds have shown antioxidant effects and potential in creating new medications (Farzaliyev et al., 2020).

properties

IUPAC Name

methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-19-13-12(14(22)18-15(19)23)20(8-10-6-4-3-5-7-10)16(17-13)25-9-11(21)24-2/h3-7H,8-9H2,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYSSUFQECILFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

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